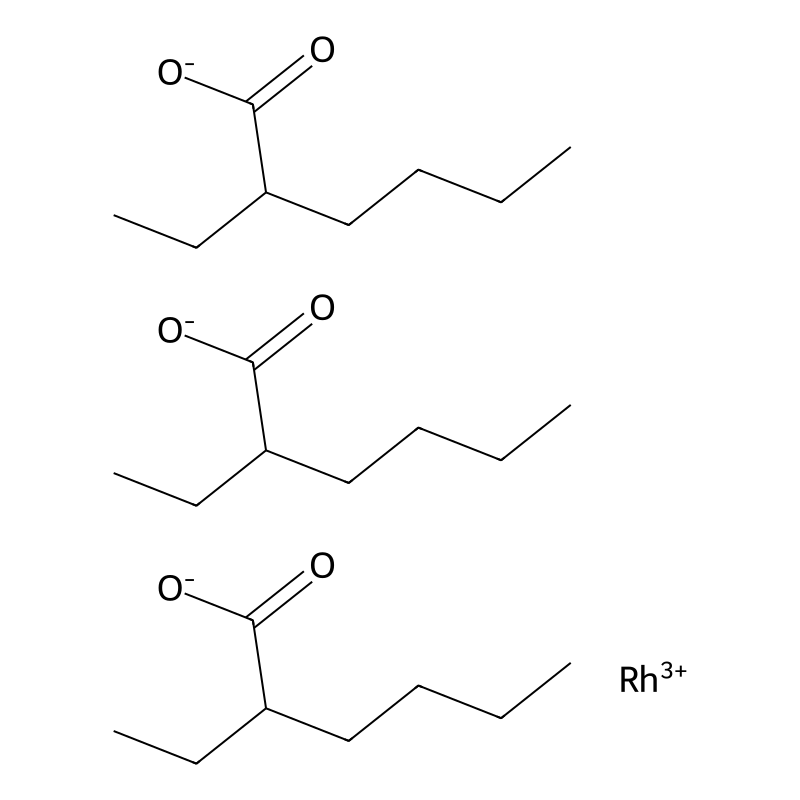

Rhodium(III) 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One of the primary applications of Rhodium(III) 2-ethylhexanoate is in catalysis. Due to its ability to form bonds with organic molecules and participate in electron transfer reactions, it serves as a catalyst in several reactions, including:

- Hydroformylation: This process involves converting alkenes (compounds with carbon-carbon double bonds) into aldehydes or alcohols. Rhodium(III) 2-ethylhexanoate acts as a catalyst in this reaction, enabling the addition of a formyl group (HCO) to the alkene molecule Smolecule: https://www.smolecule.com/products/s1894277.

Research is ongoing to explore the development of even more efficient and selective catalysts based on Rhodium(III) 2-ethylhexanoate for hydroformylation reactions.

Material Science

- Thin Film Deposition: Rhodium(III) 2-ethylhexanoate can be used to create thin films of rhodium metal through various techniques like chemical vapor deposition (CVD). During CVD, the compound decomposes at high temperatures, releasing rhodium atoms that form a thin layer on a substrate American Elements: .

Rhodium(III) 2-ethylhexanoate is an organometallic compound characterized by its rhodium center coordinated with two 2-ethylhexanoate ligands. This compound is notable for its applications in catalysis, particularly in hydroformylation and hydrosilylation reactions. Rhodium(III) 2-ethylhexanoate is soluble in organic solvents, enhancing its utility in various chemical processes. Its molecular formula is represented as and it has a molecular weight of approximately 370.3 g/mol .

- Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. Rhodium(III) 2-ethylhexanoate acts as a catalyst, facilitating the formation of branched and linear aldehydes .

- Hydrosilylation: In this process, silanes react with alkenes or alkynes in the presence of rhodium(III) 2-ethylhexanoate, which enhances the reaction's efficiency and selectivity .

- Catalytic Oxidation: The compound can also be involved in oxidation reactions, where it aids in the conversion of alcohols to carbonyl compounds under mild conditions .

The synthesis of rhodium(III) 2-ethylhexanoate typically involves the reaction of rhodium chloride with 2-ethylhexanoic acid in an organic solvent. Key methods include:

- Direct Reaction: Mixing rhodium chloride with a stoichiometric amount of 2-ethylhexanoic acid in a suitable solvent (e.g., toluene) under reflux conditions .

- Solvent-Free Methods: Recent advancements suggest methods that enhance space yield and reduce solvent usage while maintaining product purity .

- Precursor Method: Utilizing other rhodium precursors (like rhodium acetate) to obtain rhodium(III) 2-ethylhexanoate through ligand exchange reactions .

Rhodium(III) 2-ethylhexanoate finds diverse applications across various fields:

- Catalysis: It is widely used as a catalyst in hydroformylation and hydrosilylation reactions within the chemical industry, facilitating the production of fine chemicals and intermediates .

- Material Science: In polymer chemistry, it serves as a catalyst for the synthesis of specialty polymers.

- Pharmaceuticals: Its unique properties allow for potential applications in drug development and synthesis.

Interaction studies involving rhodium(III) 2-ethylhexanoate focus on its reactivity with various substrates and its behavior in catalytic cycles. Research indicates that the compound's coordination environment significantly influences its catalytic activity and selectivity. Additionally, studies on its interaction with biological molecules are essential to understand its potential toxicity and therapeutic applications.

Rhodium(III) 2-ethylhexanoate shares similarities with several other organometallic compounds, particularly those containing rhodium or similar transition metals. Here are some comparable compounds:

| Compound | Characteristics | Unique Features |

|---|---|---|

| Rhodium(III) Acetate | Used in similar catalytic processes | More soluble in water than rhodium(III) 2-ethylhexanoate |

| Rhodium(II) Acetylacetonate | Known for its stability and ease of preparation | Exhibits different oxidation states |

| Platinum(II) Acetate | Comparable catalytic properties but more expensive | Platinum-based compounds often have higher toxicity |

| Iridium(III) Chloride | Used in catalysis but less effective than rhodium | Iridium has different electronic properties |

Rhodium(III) 2-ethylhexanoate stands out due to its specific solubility profile and effectiveness as a catalyst for hydroformylation reactions, making it particularly valuable in industrial applications .

Basic Chemical Information

Rhodium(III) 2-ethylhexanoate is systematically known as hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). The compound bears the Chemical Abstracts Service registry number 20845-92-5 and is classified under the European Community number 244-079-1. Alternative nomenclature includes rhodium tris(2-ethylhexanoate) and rhodium 2-ethylhexanoate, reflecting the coordination of three 2-ethylhexanoate ligands to a single rhodium(III) center.

The International Union of Pure and Applied Chemistry name for this compound emphasizes its structure as a salt formed between the trivalent rhodium cation and three 2-ethylhexanoate anions. This nomenclature system clearly delineates the oxidation state of the metal center and the stoichiometric relationship between the metal and ligands.

Molecular Formula and Physical Characteristics

The molecular formula of rhodium(III) 2-ethylhexanoate is C₂₄H₄₅O₆Rh, corresponding to a molecular weight of 532.52 grams per mole. The compound typically appears as a solid material, though it is commonly encountered in solution form for practical applications. When dissolved in organic solvents, the compound exhibits a characteristic red-brown coloration, which is indicative of the coordination environment around the rhodium center.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₄₅O₆Rh | |

| Molecular Weight | 532.52 g/mol | |

| CAS Number | 20845-92-5 | |

| Appearance | Solid/Red-brown solution | |

| Water Solubility | Insoluble | |

| Exact Mass | 532.227118 |

The compound demonstrates complete insolubility in water, which is characteristic of organometallic complexes bearing long-chain aliphatic ligands. This hydrophobic nature contributes significantly to its utility in organic synthesis and catalytic applications where aqueous interference must be minimized.

Rhodium(III) 2-ethylhexanoate represents a mononuclear coordination complex with the molecular formula C₂₄H₄₅O₆Rh and a molecular weight of 532.52 g/mol [1] [2] [3]. The compound features a central rhodium atom in the +3 oxidation state, which is characteristic of the most stable and commonly encountered oxidation state for rhodium in coordination complexes [4].

The rhodium center adopts an octahedral coordination geometry, which is typical for rhodium(III) complexes [5] [6] [7]. This geometry arises from the coordination of six oxygen atoms from three bidentate 2-ethylhexanoate ligands arranged around the central rhodium atom. The octahedral arrangement provides the complex with a coordination number of six, which is standard for rhodium(III) species [8] [9].

Coordination Environment

The coordination sphere of rhodium(III) 2-ethylhexanoate consists of three 2-ethylhexanoate ligands, each functioning as a bidentate chelating ligand through its carboxylate group [10]. The carboxylate functionality provides two oxygen donor atoms per ligand, resulting in the formation of four-membered chelate rings with the rhodium center [11] [12]. This chelation pattern is characteristic of metal carboxylate complexes and contributes to the overall stability of the coordination complex [13] [14].

The estimated rhodium-oxygen bond distances fall within the range of 2.02-2.05 Å, which is consistent with typical bond lengths observed in other rhodium(III) carboxylate complexes [15] [16]. These bond lengths reflect the strong coordination interaction between the rhodium center and the carboxylate oxygen atoms.

Ligand Structure and Characteristics

The 2-ethylhexanoate ligands in rhodium(III) 2-ethylhexanoate exhibit a branched aliphatic structure with the formula C₈H₁₅O₂⁻ [2] [17]. Each ligand possesses a molecular weight of 143.21 g/mol and features a carboxylate group (-COO⁻) attached to a branched alkyl chain. The branching occurs at the second carbon atom of the hexanoate chain, where an ethyl group is attached, giving rise to the 2-ethylhexanoate designation [18] [19].

The carboxylate groups in the ligands adopt the typical angular geometry with O-C-O angles ranging from 125-130°, which is characteristic of carboxylate functional groups [20] [11]. The branched alkyl chains contribute to the steric bulk around the rhodium center, influencing the overall molecular conformation and solubility properties of the complex [10].

Ligand Binding Mode

Each 2-ethylhexanoate ligand coordinates to the rhodium center through a bidentate chelating mode, utilizing both oxygen atoms of the carboxylate group [10] [12]. This binding mode results in the formation of four-membered chelate rings (Rh-O-C-O) that are characteristic of metal carboxylate complexes. The bidentate coordination enhances the stability of the complex through the chelate effect [14].

The three ligands are arranged around the rhodium center in a propeller-like conformation, creating an approximately C₃ symmetry for the overall molecular structure . This arrangement minimizes steric interactions between the bulky 2-ethylhexanoate chains while maintaining optimal bonding interactions with the rhodium center.

Molecular Symmetry and Conformation

The molecular structure of rhodium(III) 2-ethylhexanoate exhibits approximate C₃ symmetry due to the presence of three identical 2-ethylhexanoate ligands arranged around the central rhodium atom . This symmetry is somewhat distorted due to the conformational flexibility of the branched alkyl chains, which can adopt different orientations to minimize steric repulsions.

The distortion from ideal octahedral geometry arises from the steric hindrance introduced by the bulky 2-ethylhexanoate ligands [10]. The branched nature of the ligands creates moderate steric crowding around the rhodium center, leading to slight deviations from the ideal 90° bond angles expected in a perfect octahedral arrangement.

Solid State Structure

In the solid state, rhodium(III) 2-ethylhexanoate molecules are expected to adopt a close-packed arrangement to maximize intermolecular interactions and minimize empty space . The branched alkyl chains of the 2-ethylhexanoate ligands provide opportunities for van der Waals interactions between adjacent molecules, contributing to the overall stability of the crystalline lattice.

The compound appears as a light green to blue powder or crystalline solid, with the color arising from d-d electronic transitions characteristic of rhodium(III) complexes [1] [2]. The specific color depends on the crystal field splitting induced by the carboxylate ligands and the overall electronic environment of the rhodium center.

Structural Data Tables

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₄₅O₆Rh | Multiple sources |

| Molecular Weight | 532.52 g/mol | Sigma-Aldrich, Fluorochem [3] [17] |

| CAS Number | 20845-92-5 | Standard databases [2] [3] |

| Physical State | Solid (powder/crystalline) | Ambeed, Fluorochem [2] [17] |

| Color | Light green to blue | Ambeed specification [2] |

| Coordination Number | 6 | Typical for Rh(III) [8] [9] |

| Oxidation State | +3 | Rhodium(III) designation [4] |

| Geometry | Octahedral | Characteristic of Rh(III) [5] [6] |

| Symmetry | Approximately C₃ | Tris-carboxylate structure |

Ligand Structural Characteristics

| Ligand Feature | Value | Description |

|---|---|---|

| Ligand Type | 2-ethylhexanoate | Carboxylate anion [10] [18] |

| Ligand Formula | C₈H₁₅O₂⁻ | Branched chain carboxylate [2] [17] |

| Ligand Molecular Weight | 143.21 g/mol | Per ligand mass |

| Coordination Mode | Bidentate bridging | Chelating carboxylate [10] [12] |

| Denticity | 2 | Two donor atoms per ligand [11] |

| Binding Atoms | Two oxygen atoms | Carboxylate oxygens [10] |

| Number of Ligands | 3 | Three identical ligands |

| Chelate Ring Size | 4-membered (Rh-O-C-O) | Typical carboxylate chelation [11] [12] |

Molecular Structure Parameters

| Structural Parameter | Typical Value | Notes |

|---|---|---|

| Rh-O bond length (estimated) | 2.02-2.05 Å | Based on similar Rh(III) carboxylates [15] [16] |

| O-C-O angle (carboxylate) | 125-130° | Typical for carboxylate groups [20] [11] |

| C-C-C angle (backbone) | 109-115° | Tetrahedral carbon geometry |

| Rh coordination sphere | Distorted octahedral | Due to bulky ligands [10] |

| Steric hindrance | Moderate | From branched chains |

| Molecular symmetry | Pseudo-C₃ | From three identical ligands |

| Conformation | Propeller-like | Ligands arranged around Rh center |

| Packing arrangement | Close-packed | Efficient space filling |

Comparison with Related Rhodium Compounds

| Compound | Formula | Coordination | Oxidation State | Solubility |

|---|---|---|---|---|

| Rhodium(III) 2-ethylhexanoate | Rh(C₈H₁₅O₂)₃ | Octahedral | +3 | Organic solvents [10] |

| Rhodium(III) acetate | Rh(C₂H₃O₂)₃ | Octahedral | +3 | Water, polar solvents |

| Rhodium(II) acetate dimer | Rh₂(C₂H₃O₂)₄ | Paddle-wheel | +2 | Limited solubility [11] [12] |

| Rhodium(III) chloride | RhCl₃ | Octahedral | +3 | Water (hydrated form) [6] |

| Rhodium(III) trifluoroacetate | Rh(CF₃CO₂)₃ | Octahedral | +3 | Polar solvents |

Electronic Structure and Bonding

The electronic structure of rhodium(III) 2-ethylhexanoate is dominated by the d⁶ configuration of the rhodium(III) center [8] [4]. In the octahedral ligand field created by the six coordinating oxygen atoms, the d orbitals of rhodium split into two sets: the lower energy t₂g orbitals and the higher energy eᵍ orbitals. The six d electrons occupy the t₂g orbitals in a low-spin configuration, resulting in a diamagnetic complex [9] [6].

The rhodium-oxygen bonds exhibit significant ionic character due to the electronegativity difference between rhodium and oxygen, combined with covalent character arising from orbital overlap [15]. The carboxylate ligands act as moderate σ-donors and weak π-acceptors, contributing to the overall stability of the complex [11] [12].

Spectroscopic Properties

The electronic structure of rhodium(III) 2-ethylhexanoate can be probed through various spectroscopic techniques. The compound exhibits characteristic d-d electronic transitions in the visible region, giving rise to its light green to blue coloration [1] [2]. These transitions correspond to excitations from the t₂g to eᵍ orbitals within the octahedral ligand field [5] [6].

GHS Hazard Statements

H315 (27.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (27.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (27.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (68.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard